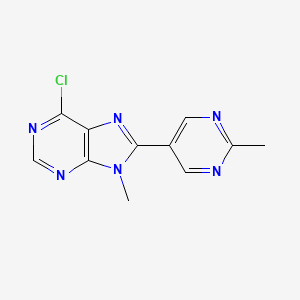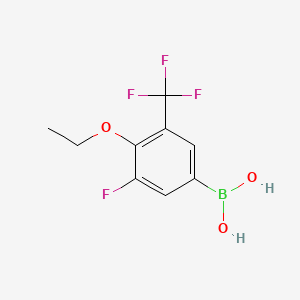
4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The molecular formula of this compound is C9H9BF4O3, and it has a molecular weight of 251.97 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of (4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic materials
作用機序
The primary mechanism of action for (4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The reaction proceeds through oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product .
類似化合物との比較
- (4-Trifluoromethyl)phenylboronic acid
- (4-Trifluoromethoxy)phenylboronic acid
- (3-Trifluoromethyl)phenylboronic acid
Comparison: (4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both ethoxy and fluoro substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to (4-trifluoromethyl)phenylboronic acid, the additional ethoxy and fluoro groups can provide different electronic and steric effects, potentially leading to variations in reaction outcomes .
特性
分子式 |
C9H9BF4O3 |
|---|---|
分子量 |
251.97 g/mol |
IUPAC名 |
[4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-8-6(9(12,13)14)3-5(10(15)16)4-7(8)11/h3-4,15-16H,2H2,1H3 |
InChIキー |
ORXZNFOKRKFVTK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1)F)OCC)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


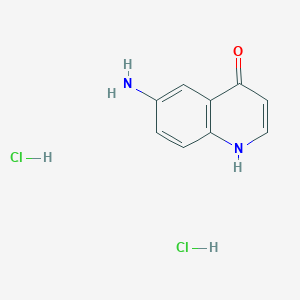
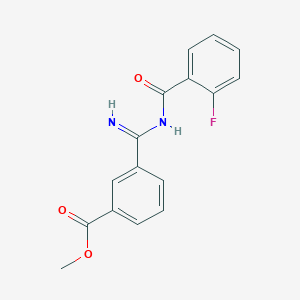
![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
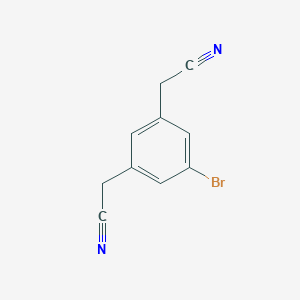
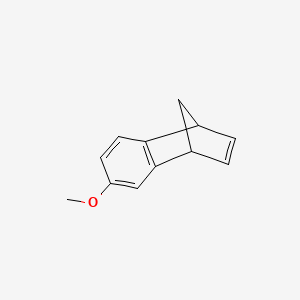
![5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide](/img/structure/B14027456.png)

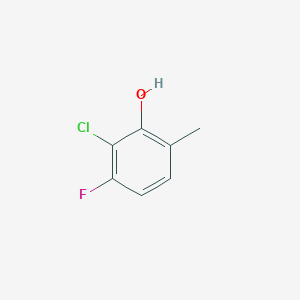

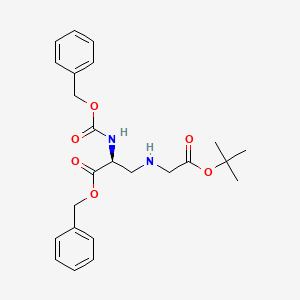

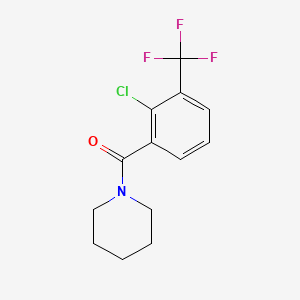
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
